N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
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Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C18H27FN4O2 and its molecular weight is 350.438. The purity is usually 95%.
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Scientific Research Applications
Sigma Ligands and Binding Site Preference
Research has demonstrated compounds with structural features similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, particularly those with 4-fluorophenyl and piperazine components, showing high affinity for sigma binding sites. These compounds were found to have selectivity towards sigma 2 receptors, indicating potential applications in exploring the role of sigma receptors in various physiological processes and diseases. The study highlighted the sigma ligand's subnanomolar affinity and its potential use in anxiolytic activities and CNS penetration, suggesting implications for neurological research and drug development (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Antipsychotic Potential and Receptor Inverse Agonism
Another study focused on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, showcasing its potential as an antipsychotic agent through 5-HT2A receptor inverse agonism. This suggests a research avenue for compounds with similar structures in the treatment of psychosis and related conditions, offering a basis for further exploration into receptor-specific drug action and its effects on psychiatric disorders (Vanover et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with structural similarities have been explored for their role as neurokinin-1 (NK1) receptor antagonists, indicating potential applications in treating conditions like depression and emesis. The study by Harrison et al. detailed a compound with good oral bioavailability and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of such chemical structures in addressing neuropsychiatric conditions and their symptoms (Harrison et al., 2001).
Crystal Structure Analysis
The structural characterization of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the conformation, binding properties, and potential interactions of these molecules. Such analyses are crucial for the design and development of new drugs, offering a foundation for understanding how structural features influence biological activity and pharmacokinetics (Ozbey, Kuş, & Göker, 2001).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-13(2)21-18(25)17(24)20-12-16(14-4-6-15(19)7-5-14)23-10-8-22(3)9-11-23/h4-7,13,16H,8-12H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWQCIBCMCTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.